4-(Methylthio)aniline

Medicinal Chemistry Physical Organic Chemistry Chemical Process Development

4-(Methylthio)aniline (C₇H₉NS), also known as p-aminophenyl methyl sulfide or p-thioanisidine, is a para-substituted aniline derivative bearing an electron-donating methylthio (–SCH₃) group. This substituent confers distinct electronic, physicochemical, and reactivity properties compared to other common para-substituted anilines such as 4-methoxyaniline, 4-methylaniline, 4-chloroaniline, and 4-nitroaniline.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 104-96-1
Cat. No. B085588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)aniline
CAS104-96-1
Synonymsthioanisidine
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)N
InChIInChI=1S/C7H9NS/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
InChIKeyYKFROQCFVXOUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylthio)aniline (CAS 104-96-1): A Differentiated Aniline Derivative for Pharmaceutical and Agrochemical Intermediates


4-(Methylthio)aniline (C₇H₉NS), also known as p-aminophenyl methyl sulfide or p-thioanisidine, is a para-substituted aniline derivative bearing an electron-donating methylthio (–SCH₃) group [1]. This substituent confers distinct electronic, physicochemical, and reactivity properties compared to other common para-substituted anilines such as 4-methoxyaniline, 4-methylaniline, 4-chloroaniline, and 4-nitroaniline . The compound exists as a colorless to brown-red liquid at room temperature and serves primarily as a key synthetic intermediate in the production of herbicides, insecticides, dyes, and pharmaceutical compounds .

Why 4-(Methylthio)aniline Cannot Be Simply Replaced by Other Para-Substituted Anilines


Simple para-substituted aniline analogs (e.g., 4-methoxy, 4-methyl, 4-chloro) cannot be interchanged with 4-(Methylthio)aniline without significant consequences for reaction outcomes and final product properties. The methylthio group's unique combination of moderate electron donation (+M resonance) and substantial polarizability alters both the nucleophilicity of the amine and the reactivity of the aromatic ring in electrophilic substitutions [1]. Critically, the sulfur atom also introduces a distinct chemical handle for oxidation (to sulfoxide/sulfone) and coordination chemistry that is entirely absent in oxygen- or carbon-based analogs [2]. Furthermore, its distinct pKa (4.35) and lipophilicity (LogP ~1.8-2.6) will shift the protonation state and partition behavior of any derived bioactive molecule relative to analogs, potentially altering its ADME properties [3]. The following quantitative evidence outlines these specific, measurable points of differentiation.

Quantitative Differentiation: 4-(Methylthio)aniline vs. Para-Substituted Aniline Analogs


Basicity (pKa) Comparison of 4-(Methylthio)aniline with Key Para-Substituted Aniline Analogs

The basicity of the aniline nitrogen, as measured by the pKa of its conjugate acid (anilinium ion), is a critical determinant of nucleophilicity in coupling reactions and of protonation state at physiological pH for bioactive compounds. 4-(Methylthio)aniline exhibits a pKa of 4.35 at 25°C . This value positions it as a slightly weaker base than 4-methoxyaniline (pKa 5.34) and 4-methylaniline (pKa 5.08), but a significantly stronger base than 4-chloroaniline (pKa 4.15) and 4-nitroaniline (pKa 1.0) [1].

Medicinal Chemistry Physical Organic Chemistry Chemical Process Development

Lipophilicity (LogP) Benchmarking of 4-(Methylthio)aniline Against Other Aniline Derivatives

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), governs the solubility, membrane permeability, and formulation strategy for any derived intermediate or active ingredient. 4-(Methylthio)aniline has a reported XLogP3-AA value of 1.8 [1] and a measured LogP of 2.57 . This lipophilicity is notably higher than that of 4-methoxyaniline (LogP ~1.07) and 4-methylaniline (LogP ~1.4), and more comparable to 4-chloroaniline (LogP ~1.83) [2].

Drug Design ADME Agrochemical Formulation

Protonation Site Selectivity: A PM3 Computational Comparison with 4-Methoxyaniline

The site of protonation in substituted anilines influences their reactivity and intermediate stability. A PM3 semi-empirical study confirmed that protonation of 4-(Methylthio)aniline in the gas phase proceeds via the amine nitrogen atom, not the sulfur atom [1]. This behavior is identical to that of 2-, 3-, and 4-methoxyanilines, 4-aminobenzoic acids, and 4-nitroanilines [2].

Computational Chemistry Reaction Mechanism Physical Organic Chemistry

Oxidative Coupling Reactivity in the Presence of Promethazine: A Kinetic Comparison

The rate of oxidative coupling is a key performance metric for anilines used in dye and pigment synthesis. In a study exploring the oxidative coupling of para-aniline derivatives with promethazine, 4-(Methylthio)aniline (referred to as p-methylthio aniline) was evaluated alongside p-methyl aniline, p-methoxy aniline, p-hydroxy aniline, and p-amino aniline [1]. The study established a first-order reaction model for this process, with rate constants falling in the range of 0.06433 to 0.09053 min⁻¹ for the anilines studied [2].

Synthetic Chemistry Kinetics Dye & Pigment Synthesis

Patent-Documented Utility as a Core Intermediate for Herbicide Synthesis

The strategic value of 4-(Methylthio)aniline is cemented by its explicit inclusion as a key intermediate in patents for herbicidal compounds. A foundational patent (US 4569689) claims aniline derivatives of formula (I) where R¹ is defined as C₁-C₄-alkylthio (e.g., methylthio) [1]. Similarly, EP 0795550 A1 claims compounds with an optionally substituted alkylthio group (R¹) for herbicidal activity, with 4-(methylthio)aniline being the quintessential building block for this class [2].

Agrochemical Herbicide Process Chemistry

Patent-Documented Utility as a Core Intermediate for Insecticide Synthesis

Beyond herbicides, 4-(Methylthio)aniline is a critical building block for a significant class of modern insecticides. US Patent 8,816,128 explicitly claims aniline derivatives represented by formula (8) where the aromatic ring can be substituted with a C1-C6 alkylthio group (e.g., methylthio) [1]. The compounds of this invention are claimed as highly effective insecticides and/or intermediates in their production [2]. This establishes a second, distinct, high-value application vertical for the compound.

Agrochemical Insecticide Process Chemistry

Strategic Application Scenarios for 4-(Methylthio)aniline Based on Differentiated Properties


Agrochemical Discovery Programs for Novel Herbicides and Insecticides

Given the explicit patent precedent linking 4-(Methylthio)aniline to both herbicidal (US 4569689, EP 0795550 B1) and insecticidal (US 8,816,128) aniline derivatives, this compound should be prioritized as a core building block in agrochemical discovery [1]. Its unique lipophilicity (LogP 1.8-2.6) compared to 4-methoxyaniline offers a strategic lever for tuning the physicochemical properties of lead compounds for improved foliar uptake or soil mobility [2]. Its distinct pKa (4.35) also provides a different protonation profile compared to more basic analogs, which can be exploited for target site selectivity .

Synthesis of Dyes and Pigments via Oxidative Coupling

The compound's demonstrated ability to undergo oxidative coupling reactions with kinetics comparable to other electron-donating para-substituted anilines (rate constants in the 0.064–0.090 min⁻¹ range) confirms its viability for azo dye and pigment synthesis [3]. The sulfur atom in the methylthio group provides an additional site for post-coupling modification (e.g., oxidation to a sulfoxide or sulfone) or for influencing the final dye's color fastness and light stability, offering a distinct advantage over simple methoxy or methyl analogs [4].

Pharmaceutical Intermediate with a Tunable Lipophilic Handle

For medicinal chemistry campaigns, 4-(Methylthio)aniline offers a well-characterized and patentable entry point for introducing a moderately lipophilic, electron-donating group. Its XLogP3-AA value of 1.8 represents a significant increase in lipophilicity over 4-methoxyaniline (LogP ~1.07), which can be a strategic asset for improving a drug candidate's membrane permeability or blood-brain barrier penetration, provided the impact on solubility is managed [2]. Its pKa of 4.35 also ensures it will exist in a partially protonated state at physiological pH, a property that can be leveraged for targeting specific biological compartments .

Specialty Polymer and Materials Science Applications

The methylthio group's influence on the electronic and steric properties of the aniline monomer can be exploited in the design of novel conducting polymers. The lower oxidation potential expected for this compound relative to unsubstituted aniline can facilitate electropolymerization and alter the properties of the resulting polyaniline derivatives [5]. The sulfur atom also provides a unique site for cross-linking or for coordination to metal ions, enabling the creation of functional materials with tailored electronic or catalytic properties not achievable with simpler aniline analogs [6].

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